Imidazo[1,2-a]pyrimidine-5(1h)-thione
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Overview
Description
Imidazo[1,2-a]pyrimidine-5(1H)-thione is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyrimidine ring, with a thione group at the 5-position. The unique structure of this compound imparts it with a range of biological activities, making it a valuable scaffold for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrimidine-5(1H)-thione typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route starts with the propargylation of a key intermediate, such as 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and functionalization . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrimidine-5(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound. These products can exhibit different biological activities and properties, making them useful for further research and development.
Scientific Research Applications
Imidazo[1,2-a]pyrimidine-5(1H)-thione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound has shown potential as an anticancer agent, with derivatives exhibiting activity against various cancer cell lines. It is also being investigated for its antiviral, antibacterial, and anti-inflammatory properties.
Industry: this compound and its derivatives are used in the development of agrochemicals, pharmaceuticals, and materials science applications.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidine-5(1H)-thione involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine-5(1H)-thione can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound has a similar fused ring system but lacks the thione group.
Imidazo[1,5-a]pyridine: This compound has a different ring fusion pattern and is used in the development of luminescent materials and optoelectronic devices.
Imidazo[1,2-b]pyridazine: This compound has a pyridazine ring fused with an imidazole ring and is investigated for its potential as an anticancer and antiviral agent.
The uniqueness of this compound lies in its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogues.
Properties
Molecular Formula |
C6H5N3S |
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Molecular Weight |
151.19 g/mol |
IUPAC Name |
1H-imidazo[1,2-a]pyrimidine-5-thione |
InChI |
InChI=1S/C6H5N3S/c10-5-1-2-7-6-8-3-4-9(5)6/h1-4H,(H,7,8) |
InChI Key |
XBDWPLQDSSKDKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2NC=CN2C1=S |
Origin of Product |
United States |
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